

Long-Term Safety Profile of Trigastril (Fenofibrate): A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Trigastril*

Cat. No.: *B1236227*

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For the purposes of this guide, "**Trigastril**" will be represented by fenofibrate, a widely used fibric acid derivative for the treatment of hypertriglyceridemia. This document provides a comprehensive comparison of the long-term safety profile of fenofibrate against other common lipid-lowering therapies, supported by data from major clinical trials.

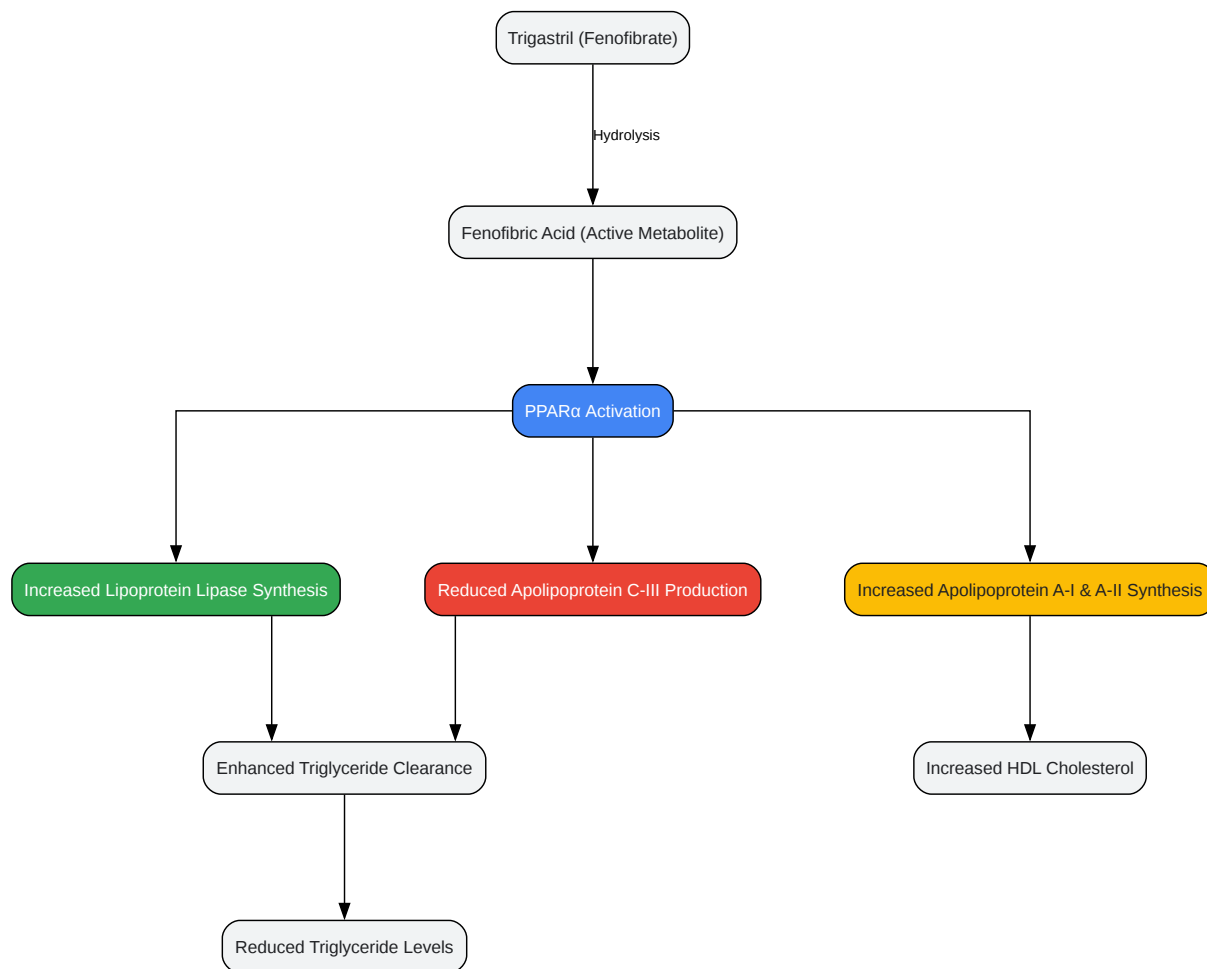
Mechanism of Action

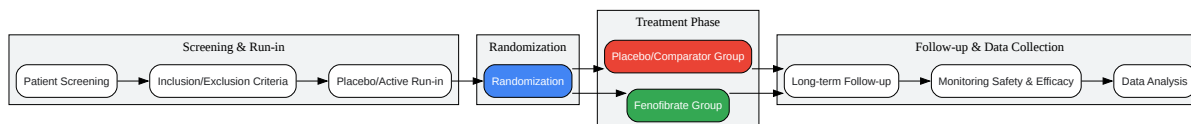
Trigastril (fenofibrate) is a prodrug that is converted to its active metabolite, fenofibric acid.^[1] Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that plays a key role in lipid metabolism.^{[2][3]} Activation of PPAR α leads to:

- Increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.^[1]
- Reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.^[1]
- Increased synthesis of apolipoproteins A-I and A-II, which are components of High-Density Lipoprotein (HDL).^[1]

This results in a significant reduction in triglyceride levels, a modest reduction in Low-Density Lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.^{[4][5]}

Signaling Pathway of Trigastrol (Fenofibrate)





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